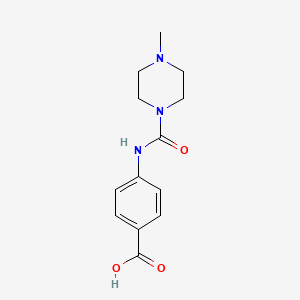

4-(4-Methylpiperazine-1-carboxamido)benzoic acid

Description

4-(4-Methylpiperazine-1-carboxamido)benzoic acid is a benzoic acid derivative featuring a 4-methylpiperazine carboxamide group at the para position of the aromatic ring. This compound is notable for its role as an intermediate in the synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor used in cancer therapy . Its structure combines a hydrophilic carboxylic acid group with a moderately lipophilic piperazine moiety, making it a versatile scaffold for pharmaceutical applications. The compound’s crystallinity and stability are enhanced through salt formation, such as its picrate salt, which facilitates purification and characterization .

Properties

IUPAC Name |

4-[(4-methylpiperazine-1-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-15-6-8-16(9-7-15)13(19)14-11-4-2-10(3-5-11)12(17)18/h2-5H,6-9H2,1H3,(H,14,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGJCTFGTFMUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazine-1-carboxamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methylpiperazine-1-carboxamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazine-1-carboxamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Methylpiperazine-1-carboxamido)benzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it is a precursor to Imatinib mesylate, a drug approved for treating chronic myeloid leukemia. The synthesis process involves the formation of highly pure derivatives suitable for therapeutic applications, emphasizing the compound's significance in drug development .

Case Study: Imatinib Mesylate Synthesis

- Objective : To produce high-purity 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride.

- Method : A condensation reaction of 4-bromomethyl benzoic acid with N-methyl piperazine in a controlled environment.

- Outcome : Achieved >99% purity, confirming the compound's utility as a pharmaceutical intermediate .

Biological Research

The compound is utilized in biological studies, particularly in enzyme inhibition and protein-ligand interaction research. Its ability to bind to specific molecular targets allows it to inhibit enzyme activity effectively, making it valuable in understanding various biochemical pathways.

Case Study: Enzyme Inhibition Studies

- Focus : Investigating the interaction of 4-(4-Methylpiperazine-1-carboxamido)benzoic acid with specific enzymes.

- Findings : The compound demonstrated significant inhibitory effects on target enzymes, providing insights into potential therapeutic mechanisms against diseases like cancer and infections .

Antimicrobial and Anticancer Activities

Research has indicated that 4-(4-Methylpiperazine-1-carboxamido)benzoic acid exhibits antimicrobial and anticancer properties. Studies have explored its efficacy against various pathogens and cancer cell lines, highlighting its potential as a therapeutic agent.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Industrial Applications

In addition to its medicinal uses, 4-(4-Methylpiperazine-1-carboxamido)benzoic acid finds applications in the development of new materials and chemical processes. Its chemical properties make it suitable for use as a building block in synthesizing complex molecules.

Case Study: Material Development

- Application : Used as a building block in synthesizing advanced polymers.

- Results : Enhanced material properties such as strength and thermal stability were observed when incorporating this compound into polymer matrices.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazine-1-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Position Variations

The position of the piperazine-carboxamide group on the benzoic acid ring significantly influences physicochemical and biological properties:

Key Findings :

Piperazine Ring Modifications

Variations in the piperazine moiety alter lipophilicity, basicity, and metabolic stability:

Key Findings :

Functional Group Variations

Functional groups adjacent to the piperazine-carboxamide chain influence reactivity and stability:

Key Findings :

Key Findings :

- Fluorobenzyl-piperazine derivatives exhibit nanomolar kinase inhibition, suggesting the target compound’s piperazine group could be optimized for similar activity .

- Dihydroisoquinoline-based analogs show potent BChE inhibition, highlighting the impact of ring structure on selectivity .

Biological Activity

4-(4-Methylpiperazine-1-carboxamido)benzoic acid, also known as a derivative of p-aminobenzoic acid (PABA), has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is structurally significant as it incorporates a piperazine moiety, which is known for enhancing biological efficacy through improved binding interactions with various biological targets.

Chemical Structure and Synthesis

The compound can be synthesized via several methods, typically involving the reaction of 4-(bromomethyl)benzoic acid with 4-methylpiperazine. The resulting product is characterized by its carboxamide functional group, which plays a crucial role in its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of PABA, including 4-(4-Methylpiperazine-1-carboxamido)benzoic acid, exhibit promising anticancer activities. For instance, compounds derived from PABA have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from 0.2 to 5.0 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of PABA Derivatives

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. Studies indicate that certain analogs of 4-(aminomethyl)benzamide show substantial efficacy against filoviruses such as Ebola and Marburg viruses. These compounds have demonstrated EC50 values below 10 µM, suggesting they may serve as effective entry inhibitors for these viruses .

Table 2: Antiviral Activity of PABA Derivatives

| Compound | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| 4-(aminomethyl)benzamide analogs | Ebola | <1 | |

| 4-(aminomethyl)benzamide analogs | Marburg | <1 |

Structure-Activity Relationship (SAR)

The biological activity of 4-(4-Methylpiperazine-1-carboxamido)benzoic acid can be attributed to its structural features. The piperazine ring enhances lipophilicity and facilitates interaction with biological targets, while the carboxamide group contributes to hydrogen bonding capabilities. SAR studies have indicated that modifications on the piperazine moiety can significantly affect the potency and selectivity of these compounds against specific targets .

Case Studies

A notable case study involved the evaluation of a series of piperazine-based compounds against various cancer cell lines. The study highlighted that the introduction of different substituents on the piperazine ring led to variations in cytotoxicity and selectivity profiles. For example, compounds with electron-withdrawing groups exhibited enhanced activity against MCF-7 cells compared to their electron-donating counterparts .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-Methylpiperazine-1-carboxamido)benzoic acid with high yield and purity?

- Methodological Answer :

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDCI/HOBt) for amide bond formation between the benzoic acid and piperazine derivatives. Optimize stoichiometry (1:1 molar ratio of acid to amine) and reaction time (overnight) in anhydrous acetonitrile .

- Reductive Amination : For derivatives requiring methylpiperazine substitution, employ sodium triacetoxy borohydride in dichloromethane to reduce imine intermediates. Monitor via TLC (ethyl acetate/hexane gradients) .

- Purification : Use flash chromatography (e.g., Biotage SP4 systems) with gradients of ethyl acetate/hexane. Recrystallize from ethanol or diisopropyl ether to enhance purity .

Q. How can researchers confirm the structural integrity and purity of 4-(4-Methylpiperazine-1-carboxamido)benzoic acid post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to verify aromatic protons (δ 7.4–8.0 ppm), piperazine methyl groups (δ 2.2–3.8 ppm), and carbonyl signals (δ 168–172 ppm) .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

- HPLC : Use C18 columns with mobile phases (e.g., methanol/water with phosphate buffers) to assess purity (>95%) and detect impurities .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

- Methodological Answer :

- Salt Formation : Convert the free acid to sodium or hydrochloride salts using NaOH or HCl in ethanol/water mixtures .

- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 4-(4-Methylpiperazine-1-carboxamido)benzoic acid derivatives?

- Methodological Answer :

- Substituent Variation : Modify the piperazine ring with electron-withdrawing (e.g., trifluoromethyl) or donating groups (e.g., methoxy) to alter electronic effects. Test inhibitory activity against targets like carbonic anhydrase or tyrosine kinases .

- Bioisosteric Replacement : Replace the benzoic acid moiety with sulfonamide or thioamide groups to enhance target binding affinity. Compare IC values in enzyme inhibition assays .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., hCA II or dopamine D3 receptors). Validate with in vitro assays .

Q. How to resolve contradictions in enzyme inhibition data (e.g., competitive vs. noncompetitive inhibition)?

- Methodological Answer :

- Kinetic Assays : Perform Lineweaver-Burk plots with varying substrate concentrations. Competitive inhibition shows intersecting lines at the y-axis, while noncompetitive inhibition intersects at the x-axis .

- Control Experiments : Test inhibition in the presence of copper chelators (e.g., EDTA) or reducing agents to rule out metal-dependent artifacts .

Q. What computational methods predict the stability and reactivity of 4-(4-Methylpiperazine-1-carboxamido)benzoic acid under physiological conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron localization function (ELF) and bond dissociation energies (BDEs) for antioxidant potential .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-receptor binding free energies (MM-PBSA) .

Q. How to design in vivo studies evaluating the pharmacokinetic (PK) profile of this compound?

- Methodological Answer :

- Formulation : Prepare PEGylated nanoparticles or liposomes to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .

- PK Parameters : Administer intravenously (IV) or orally (PO) to rodents. Collect plasma samples at 0–24h, quantify via LC-MS/MS, and calculate , , and AUC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.